LIT-927

Description

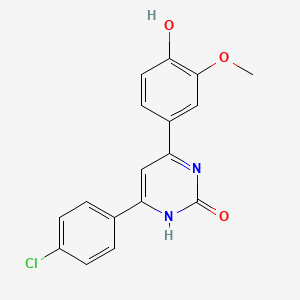

Structure

3D Structure

Propriétés

IUPAC Name |

6-(4-chlorophenyl)-4-(4-hydroxy-3-methoxyphenyl)-1H-pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClN2O3/c1-23-16-8-11(4-7-15(16)21)14-9-13(19-17(22)20-14)10-2-5-12(18)6-3-10/h2-9,21H,1H3,(H,19,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYYRNPIGDRRGLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=NC(=O)NC(=C2)C3=CC=C(C=C3)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001162146 | |

| Record name | 4-(4-Chlorophenyl)-6-(4-hydroxy-3-methoxyphenyl)-2(1H)-pyrimidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001162146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2172879-52-4 | |

| Record name | 4-(4-Chlorophenyl)-6-(4-hydroxy-3-methoxyphenyl)-2(1H)-pyrimidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2172879-52-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-Chlorophenyl)-6-(4-hydroxy-3-methoxyphenyl)-2(1H)-pyrimidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001162146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

LIT-927: A Technical Guide to its Mechanism of Action on CXCL12

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the mechanism of action of LIT-927, a novel small molecule inhibitor of the chemokine CXCL12. It is intended for a scientific audience and details the molecular interactions, cellular effects, and the experimental basis for our understanding of this compound.

Introduction

This compound is a selective and orally active neutraligand of CXCL12.[1][2] It represents a significant advancement in the therapeutic targeting of the CXCL12/CXCR4 signaling axis, which is implicated in a variety of inflammatory diseases, including asthma and lupus.[3][4] Developed as a more stable and soluble analog of the initial lead compound, chalcone-4, this compound directly binds to CXCL12, thereby preventing its interaction with its cognate receptors, CXCR4 and CXCR7.[2][3] This neutralizing action inhibits the downstream signaling cascades responsible for cell migration and inflammation.[3][5]

Mechanism of Action: A CXCL12 Neutraligand

This compound functions as a "neutraligand," a molecule that directly binds to and neutralizes a signaling molecule, in this case, the chemokine CXCL12.[6] This mechanism is distinct from traditional receptor antagonists that block the receptor itself. By targeting the ligand, this compound effectively abrogates signaling through both of its receptors, CXCR4 and CXCR7.[2][3]

The interaction between this compound and CXCL12 prevents the conformational changes in CXCL12 that are necessary for it to bind to and activate CXCR4. This disruption of the CXCL12-CXCR4 interaction is the primary mode by which this compound exerts its anti-inflammatory effects.[3]

Signaling Pathway

The binding of CXCL12 to its receptor CXCR4 initiates a cascade of intracellular signaling events, prominently involving the p38 MAPK pathway, which is crucial for chemotaxis and inflammation.[3] this compound, by sequestering CXCL12, prevents the activation of this pathway.

References

- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Discovery of a Locally and Orally Active CXCL12 Neutraligand (this compound) with Anti-inflammatory Effect in a Murine Model of Allergic Airway Hypereosinophilia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Chemokine CXCL12 drives pericyte accumulation and airway remodeling in allergic airway disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Advanced models for respiratory disease and drug studies - PMC [pmc.ncbi.nlm.nih.gov]

LIT-927: A Technical Guide to the Novel CXCL12 Neutraligand

LIT-927 is a synthetic, orally active small molecule that functions as a potent and selective neutraligand of the chemokine CXCL12.[1][2][3][4] Developed as a potential anti-inflammatory agent, it represents an innovative therapeutic strategy by directly targeting the chemokine ligand rather than its cognate receptors, CXCR4 and CXCR7.[1][5] This guide provides a detailed overview of this compound's mechanism of action, physicochemical properties, and the experimental methodologies used to characterize its function.

Core Mechanism of Action: Neutralization of CXCL12

This compound operates via a unique mechanism termed "neutraligand" activity.[1][5] Unlike traditional receptor antagonists that block the receptor binding site, this compound directly binds to the chemokine CXCL12.[1][6] This interaction sterically hinders CXCL12 from docking with its primary receptor, CXCR4, thereby inhibiting the initiation of downstream signaling cascades.[6][7][8]

Molecular modeling and docking studies have revealed that this compound settles into a distinct, accessible pocket on the surface of the CXCL12 protein.[2][9] This binding prevents the crucial interactions between CXCL12 and the N-terminus of the CXCR4 receptor, effectively neutralizing the chemokine's biological activity.[9] The disruption of the CXCL12/CXCR4 signaling axis has been shown to be critical in models of inflammation, cell migration, and tissue remodeling.[8][9][10]

Physicochemical and Pharmacokinetic Properties

This compound, also known as pyrimidinone 57, was developed through systematic structure-activity relationship studies to improve upon an earlier neutraligand, Chalcone 4.[4][6][11] These efforts resulted in a compound with enhanced solubility, chemical stability, and, critically, oral bioavailability.[3][4][11]

| Property | Value | Reference |

| Compound Class | Synthetic Organic, Pyrimidinone Scaffold | [1][11] |

| Binding Target | Chemokine CXCL12 | [1][7] |

| Ki | 267 nM (for inhibiting CXCL12 binding to CXCR4) | [2][7] |

| Molecular Weight | 328.75 g/mol | [7] |

| Activity | Orally active with anti-inflammatory effects | [2][3] |

| Selectivity | High for CXCL12 over other chemokines | [3][7] |

| Solubility | 66 mg/mL in DMSO | [7] |

Key Experimental Protocols

The efficacy and mechanism of this compound have been validated through a series of in vitro and in vivo experiments. Below are detailed methodologies for key studies.

In Vivo Murine Model of Allergic Airway Hypereosinophilia

This model was used to demonstrate the anti-inflammatory and oral activity of this compound.[3][4]

-

Animal Model: BALB/c mice.

-

Sensitization: Mice are sensitized by intraperitoneal injections of ovalbumin (OVA) emulsified in aluminum hydroxide (B78521) on days 0 and 7.

-

Challenge: From day 14, mice are challenged intranasally with OVA for seven consecutive days to induce allergic airway inflammation.

-

Treatment: this compound is administered orally to a cohort of mice prior to the OVA challenges. A vehicle control group is also included.

-

Endpoint Analysis: 24 hours after the final challenge, bronchoalveolar lavage (BAL) fluid is collected. The fluid is analyzed for total and differential cell counts, with a focus on eosinophils, to quantify the extent of inflammation. Lung tissue may also be collected for histological analysis.

In Vitro Pericyte Migration Assay (Transwell Assay)

This assay was employed to assess the ability of this compound to inhibit the CXCL12-mediated migration of pericytes, a key process in airway remodeling in asthma.[8][9]

-

Cell Culture: Human pulmonary pericytes are cultured in appropriate media.

-

Assay Setup: A Transwell insert with a porous membrane (e.g., 8 µm pores) is placed into the well of a culture plate.

-

Chemoattractant: A solution containing CXCL12 is added to the lower chamber. A negative control (serum-free media) and a positive control (e.g., PDGF-B) are also prepared.[9]

-

Treatment: Pericytes are pre-incubated with this compound or a vehicle control before being seeded into the upper chamber of the Transwell insert.

-

Incubation: The plate is incubated for a period (e.g., 4-6 hours) to allow cell migration through the membrane towards the chemoattractant.

-

Quantification: Non-migrated cells on the upper surface of the membrane are removed. The migrated cells on the lower surface are fixed, stained (e.g., with DAPI), and counted using fluorescence microscopy. The results demonstrate the dose-dependent inhibition of CXCL12-induced migration by this compound.

References

- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Discovery of a Locally and Orally Active CXCL12 Neutraligand (this compound) with Anti-inflammatory Effect in a Murine Model of Allergic Airway Hypereosinophilia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. researchgate.net [researchgate.net]

- 7. selleckchem.com [selleckchem.com]

- 8. publications.aston.ac.uk [publications.aston.ac.uk]

- 9. Chemokine CXCL12 drives pericyte accumulation and airway remodeling in allergic airway disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

The Discovery and Chemical Synthesis of LIT-927: A Novel, Orally Active CXCL12 Neutraligand

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the discovery, chemical synthesis, and preclinical characterization of LIT-927, a first-in-class, orally active neutraligand of the chemokine CXCL12. This compound represents a significant advancement in the modulation of the CXCL12/CXCR4/CXCR7 signaling axis, a critical pathway implicated in a range of inflammatory diseases and cancer. This document provides a comprehensive overview of the rationale behind its development, its synthesis, and its biological evaluation. Detailed experimental protocols for key assays and visualizations of the relevant signaling pathways and experimental workflows are included to support further research and development efforts in this area.

Introduction: The Rationale for a CXCL12 Neutraligand

The chemokine CXCL12, also known as Stromal Cell-Derived Factor-1 (SDF-1), is a critical signaling molecule that exerts its biological effects through interaction with its cognate G protein-coupled receptors, CXCR4 and CXCR7. The CXCL12 signaling axis is a key regulator of cell migration, proliferation, and survival. Dysregulation of this pathway is a hallmark of numerous pathological conditions, including chronic inflammatory diseases such as asthma and rheumatoid arthritis, as well as in cancer metastasis.

Traditionally, therapeutic strategies to modulate this pathway have focused on the development of antagonists for the CXCR4 and CXCR7 receptors. However, this approach can be challenging due to potential off-target effects and the complexity of the receptor signaling. An alternative and innovative approach is the direct neutralization of the CXCL12 chemokine itself. By binding directly to CXCL12, a "neutraligand" can prevent its interaction with both CXCR4 and CXCR7, thereby inhibiting the downstream signaling cascades.

The discovery of this compound was born out of the limitations of a previous CXCL12 neutraligand, Chalcone-4. While Chalcone-4 demonstrated the feasibility of this approach, it suffered from poor chemical stability, low solubility, and a lack of oral bioavailability, limiting its therapeutic potential. This compound was developed through a systematic structure-activity relationship (SAR) study to overcome these limitations, resulting in a novel, potent, and orally active CXCL12 neutraligand with promising anti-inflammatory properties.

Discovery of this compound: A Pyrimidinone-Based CXCL12 Neutraligand

This compound, chemically identified as 4-(4-Chlorophenyl)-6-(4-hydroxy-3-methoxyphenyl)pyrimidin-2(1H)-one, emerged from a medicinal chemistry campaign aimed at improving the drug-like properties of the initial chalcone-based CXCL12 neutraligands. The pyrimidinone scaffold of this compound offers enhanced chemical stability and is no longer a Michael acceptor, a feature that reduces the likelihood of off-target reactivity.[1][2][3]

The key innovation in the discovery of this compound was the identification of a chemical scaffold that maintains high binding affinity for CXCL12 while exhibiting significantly improved physicochemical properties. This ultimately led to a compound with oral activity, a critical attribute for a therapeutic agent targeting chronic diseases.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound based on publicly available information.

Table 1: In Vitro Activity and Physicochemical Properties of this compound

| Parameter | Value | Source |

| Binding Affinity (Ki) for CXCL12 | 267 nM | [4][5][6] |

| Chemical Name | 4-(4-Chlorophenyl)-6-(4-hydroxy-3-methoxyphenyl)pyrimidin-2(1H)-one | [4] |

| Molecular Formula | C₁₇H₁₃ClN₂O₃ | |

| Molecular Weight | 328.75 g/mol | |

| Solubility in DMSO | 66 mg/mL (200.76 mM) | [5] |

| Maximal Solubility in PBS | 36.4 µM |

Table 2: In Vivo Efficacy of this compound in a Murine Model of Allergic Airway Hypereosinophilia

| Parameter | Treatment Group | Result | p-value | Source |

| Respiratory Distress Score | HDM-exposed, vehicle-treated | 3.7 (average) | ||

| HDM-exposed, this compound-treated | 0.5 (average) | < 0.001 | ||

| Airway Smooth Muscle Thickening | HDM-exposed, this compound-treated | Significantly reduced | < 0.001 |

Note: HDM refers to house dust mite extract, used to induce allergic airway inflammation.

Chemical Synthesis of this compound

While the specific, step-by-step protocol from the primary literature's supplementary information is not publicly available, the synthesis of pyrimidinone derivatives such as this compound generally follows a convergent synthesis strategy. A plausible synthetic route is outlined below, based on established organic chemistry principles for the formation of the pyrimidinone core.

Experimental Workflow for the Synthesis of this compound

Caption: A plausible synthetic workflow for this compound.

General Synthetic Protocol:

-

Step 1: Chalcone Formation (Claisen-Schmidt Condensation): 4-Hydroxy-3-methoxybenzaldehyde is reacted with 4-chloroacetophenone in the presence of a base, such as sodium hydroxide (B78521) or potassium hydroxide, in an alcoholic solvent. This reaction forms the chalcone intermediate. The reaction mixture is typically stirred at room temperature until completion, and the product is isolated by filtration or extraction.

-

Step 2: Pyrimidinone Ring Formation (Cyclocondensation): The resulting chalcone intermediate is then reacted with urea in the presence of an acid catalyst and heat. This cyclocondensation reaction forms the pyrimidinone ring, yielding this compound. The final product is then purified using standard techniques such as recrystallization or column chromatography.

Signaling Pathways and Experimental Workflows

The CXCL12/CXCR4/CXCR7 Signaling Pathway

This compound functions by directly binding to CXCL12, thereby preventing its interaction with its receptors, CXCR4 and CXCR7. The diagram below illustrates the downstream signaling pathways that are consequently inhibited.

References

- 1. Eosinophils and the Ovalbumin Mouse Model of Asthma | Springer Nature Experiments [experiments.springernature.com]

- 2. Murine Model of Allergen Induced Asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. OVA-Induced Allergic Airway Inflammation Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Murine model of acute allergic airway inflammation [bio-protocol.org]

- 5. Frontiers | Acute airway eosinophilic inflammation model in mice induced by ovalbumin, house dust mite, or shrimp tropomyosin: a comparative study [frontiersin.org]

- 6. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to LIT-927: Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

LIT-927 is a novel, orally active small molecule that functions as a neutraligand of the chemokine CXCL12 (also known as SDF-1α).[1][2][3] Unlike traditional receptor antagonists that block the chemokine's receptor (CXCR4 or CXCR7), this compound directly binds to CXCL12, neutralizing its activity and preventing it from interacting with its receptors.[3][4] This unique mechanism of action, combined with its high selectivity for CXCL12, makes this compound a valuable pharmacological tool for investigating the in vivo roles of CXCL12 and exploring the therapeutic potential of chemokine neutralization in inflammatory diseases.[3][5] Developed as an improvement upon earlier neutraligands like Chalcone-4, this compound exhibits enhanced solubility and chemical stability.[3][4] Preclinical studies have demonstrated its efficacy in murine models of allergic airway hypereosinophilia, where it significantly inhibits eosinophil recruitment.[3][5]

Physicochemical and Pharmacological Properties of this compound

This section summarizes the key structural and biological properties of this compound. The data has been compiled from various scientific publications and chemical databases.

| Property | Value | Reference(s) |

| IUPAC Name | 5-(4-chlorophenyl)-6-(2-hydroxy-3-methoxyphenyl)-dihydropyrimidin-4(1H)-one | N/A |

| Molecular Formula | C₁₇H₁₃ClN₂O₃ | [6] |

| Molecular Weight | 328.75 g/mol | [5] |

| CAS Number | 2172879-52-4 | [6] |

| Appearance | Light yellow to yellow solid | [6] |

| Purity | >98% | [7] |

| Biological Activity & Solubility | Value | Reference(s) |

| Mechanism of Action | CXCL12 Neutraligand | [1][2][3] |

| Binding Affinity (Ki) | 267 nM (for CXCL12) | [2][5] |

| Solubility in DMSO | 12.5 mg/mL (38.02 mM) | [6] |

| In Vivo Activity | Orally active, inhibits eosinophil recruitment in a murine model of allergic airway hypereosinophilia | [3][5] |

Mechanism of Action: The CXCL12/CXCR4 Signaling Axis and this compound Intervention

This compound exerts its anti-inflammatory effects by disrupting the interaction between the chemokine CXCL12 and its primary receptor, CXCR4. The CXCL12/CXCR4 signaling axis is a critical pathway involved in immune cell trafficking, inflammation, and tissue remodeling.

CXCL12/CXCR4 Signaling Pathway

The binding of CXCL12 to its G-protein coupled receptor, CXCR4, initiates a cascade of intracellular signaling events. This leads to the activation of multiple downstream pathways, including the PI3K/Akt and MAPK/ERK pathways, which are crucial for cell migration, proliferation, and survival.

This compound's Point of Intervention

This compound acts upstream of receptor activation by directly binding to CXCL12. This sequestration of CXCL12 prevents it from engaging with CXCR4, thereby inhibiting the entire downstream signaling cascade.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the evaluation and comparison of novel compounds. Below are representative protocols for assays relevant to the characterization of this compound.

CXCL12 Binding Affinity Assay (Fluorescence Polarization)

This assay determines the binding affinity (Ki) of this compound for CXCL12.

Materials:

-

Recombinant human CXCL12

-

Fluorescently labeled CXCL12 (e.g., Texas Red-labeled CXCL12)

-

This compound

-

Binding buffer (e.g., PBS with 0.1% BSA)

-

384-well, low-volume, black microplates

-

Fluorescence polarization plate reader

Procedure:

-

Prepare a serial dilution of this compound in the binding buffer.

-

In each well of the microplate, add a fixed concentration of fluorescently labeled CXCL12 and recombinant human CXCL12.

-

Add the various concentrations of this compound to the wells. Include control wells with no this compound (maximum polarization) and wells with a high concentration of a known CXCL12 binder or no unlabeled CXCL12 (minimum polarization).

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters.

-

Calculate the Ki value by fitting the data to a competitive binding equation using appropriate software.

In Vitro Chemotaxis Assay (Transwell Migration Assay)

This functional assay assesses the ability of this compound to inhibit CXCL12-induced cell migration.

Materials:

-

CXCR4-expressing cells (e.g., Jurkat T-cells or primary eosinophils)

-

Recombinant human CXCL12

-

This compound

-

Assay medium (e.g., RPMI-1640 with 0.5% BSA)

-

Transwell inserts with a suitable pore size (e.g., 5 µm for lymphocytes)

-

24-well companion plates

-

Cell counting solution (e.g., Calcein-AM or CyQuant)

-

Fluorescence plate reader

Procedure:

-

Pre-incubate CXCR4-expressing cells with various concentrations of this compound in assay medium for 30-60 minutes at 37°C.

-

Add assay medium containing a predetermined optimal concentration of CXCL12 to the lower chambers of the 24-well plate.

-

Place the Transwell inserts into the wells.

-

Add the pre-incubated cells to the upper chamber of the inserts.

-

Incubate the plate at 37°C in a 5% CO₂ incubator for a period sufficient for cell migration (e.g., 2-4 hours).

-

After incubation, carefully remove the inserts.

-

Quantify the number of cells that have migrated to the lower chamber using a cell counting solution and a fluorescence plate reader.

-

Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the CXCL12-induced cell migration.

Murine Model of Ovalbumin-Induced Allergic Airway Hypereosinophilia

This in vivo model is used to evaluate the efficacy of this compound in a disease-relevant context.

Animals:

-

BALB/c mice (female, 6-8 weeks old)

Materials:

-

Ovalbumin (OVA)

-

Aluminum hydroxide (B78521) (Alum)

-

This compound

-

Vehicle for this compound administration (e.g., 0.5% carboxymethylcellulose)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Sensitization: On days 0 and 14, sensitize the mice by intraperitoneal injection of 20 µg of OVA emulsified in 2 mg of alum in a total volume of 200 µL PBS.

-

Challenge: On days 21, 22, and 23, challenge the mice by intranasal administration of 50 µg of OVA in 50 µL of PBS.

-

Treatment: Administer this compound (e.g., orally or intranasally) at a predetermined dose one hour before each OVA challenge. A control group should receive the vehicle alone.

-

Eosinophil Recruitment Assessment: 24 hours after the final challenge (on day 24), perform a bronchoalveolar lavage (BAL) by flushing the lungs with PBS.

-

Collect the BAL fluid and centrifuge to pellet the cells.

-

Resuspend the cell pellet and perform a total cell count.

-

Prepare cytospin slides and stain with a differential stain (e.g., Wright-Giemsa) to determine the percentage of eosinophils.

-

Calculate the absolute number of eosinophils in the BAL fluid.

Experimental Workflow Diagram

References

- 1. researchgate.net [researchgate.net]

- 2. axonmedchem.com [axonmedchem.com]

- 3. Discovery of a Locally and Orally Active CXCL12 Neutraligand (this compound) with Anti-inflammatory Effect in a Murine Model of Allergic Airway Hypereosinophilia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. selleckchem.com [selleckchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. raybiotech.com [raybiotech.com]

LIT-927: A Technical Whitepaper on its Function as a CXCL12 Neutraligand

For Researchers, Scientists, and Drug Development Professionals

Abstract

The chemokine CXCL12 and its receptors, CXCR4 and ACKR3, play a pivotal role in a multitude of physiological and pathological processes, including immune cell trafficking, inflammation, and cancer metastasis. Consequently, modulating the CXCL12 signaling axis is a significant area of interest for therapeutic development. This document provides a comprehensive technical overview of LIT-927, a novel small molecule inhibitor of the CXCL12 pathway. It delineates the critical distinction between a CXCL12 neutraligand and a receptor antagonist, presenting robust evidence that categorizes this compound as the former. Detailed experimental protocols and quantitative data are provided to support this classification and to facilitate further research and development in this area.

Introduction: The CXCL12/CXCR4/ACKR3 Axis

The C-X-C motif chemokine 12 (CXCL12), also known as Stromal Cell-Derived Factor-1 (SDF-1), is the sole ligand for the G protein-coupled receptor (GPCR), CXCR4. Upon binding, this interaction triggers a cascade of intracellular signaling events that regulate cell migration, proliferation, and survival.[1][2][3][4] CXCL12 also binds with high affinity to the atypical chemokine receptor 3 (ACKR3), formerly known as CXCR7.[5][6] ACKR3 does not couple to G proteins in the canonical fashion but primarily functions as a scavenger receptor, shaping CXCL12 gradients, and can also signal through β-arrestin pathways.[5][6][7] The dysregulation of the CXCL12/CXCR4/ACKR3 axis is implicated in various inflammatory diseases and cancer progression.[1][2][5]

This compound: Neutraligand vs. Receptor Antagonist

Therapeutic intervention in the CXCL12 signaling pathway can be broadly categorized into two main strategies: receptor antagonism and ligand neutralization.

-

Receptor Antagonists: These molecules, such as AMD3100 (Plerixafor), directly bind to the chemokine receptor (e.g., CXCR4), sterically hindering the binding of the natural ligand, CXCL12. This blockade prevents receptor activation and downstream signaling.

-

Neutraligands (Neutralizing Ligands): In contrast, neutraligands are molecules that directly bind to the chemokine itself (CXCL12). This interaction with CXCL12 prevents it from binding to and activating its cognate receptors, CXCR4 and ACKR3.[8] this compound falls into this category.

This compound was developed from a lead compound, chalcone-4, with improved solubility and stability.[8] It has been demonstrated to be a potent and selective neutraligand of CXCL12.[8][9][10]

Evidence for this compound as a CXCL12 Neutraligand

Multiple studies have provided evidence that this compound functions by directly binding to CXCL12, rather than its receptors. This has been shown through its ability to inhibit the interaction between CXCL12 and CXCR4, as well as by observing modifications in the fluorescence emission of the tryptophan residue within CXCL12 upon this compound binding.[11] This direct interaction with the chemokine is the defining characteristic of a neutraligand.

Quantitative Data

The following table summarizes the key quantitative data for this compound.

| Parameter | Value | Reference |

| Binding Affinity (Ki) for CXCL12 | 267 nM | [9] |

| Chemical Formula | C17H13ClN2O3 | [9] |

| Molecular Weight | 328.75 g/mol | [9] |

Signaling Pathways

The following diagrams illustrate the CXCL12 signaling pathways and the mechanism of action for a neutraligand versus a receptor antagonist.

Caption: CXCL12 signaling through its receptors CXCR4 and ACKR3.

Caption: Comparison of Neutraligand and Receptor Antagonist Mechanisms.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize this compound and differentiate its mechanism from that of a receptor antagonist.

Competitive Binding Assay

This assay is designed to determine if a compound (this compound) competes with a labeled ligand for binding to a target molecule (CXCL12).

Objective: To demonstrate that this compound directly binds to CXCL12.

Materials:

-

Recombinant human CXCL12

-

Fluorescently labeled CXCL12 (e.g., CXCL12-AF647)

-

This compound

-

Assay buffer (e.g., HBSS with 0.2% BSA, 20 mM HEPES, pH 7.4)

-

96-well plates

-

Plate reader capable of fluorescence detection

Procedure:

-

Prepare a series of dilutions of unlabeled this compound in assay buffer.

-

In a 96-well plate, add a fixed concentration of fluorescently labeled CXCL12 to each well.

-

Add the different concentrations of this compound to the wells. Include a control with no this compound.

-

Add a fixed concentration of recombinant human CXCL12 to all wells.

-

Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to allow binding to reach equilibrium.

-

Measure the fluorescence intensity in each well using a plate reader.

-

A decrease in fluorescence intensity with increasing concentrations of this compound indicates that this compound is competing with the labeled CXCL12 for binding to the target CXCL12.

-

The data can be used to calculate the IC50 and subsequently the Ki of this compound for CXCL12.

Caption: Workflow for a Competitive Binding Assay.

Transwell Cell Migration Assay

This assay assesses the ability of a compound to inhibit cell migration towards a chemoattractant.

Objective: To determine the functional consequence of this compound's interaction with CXCL12 on cell migration.

Materials:

-

CXCR4-expressing cells (e.g., Jurkat T-cells)

-

Transwell inserts (with appropriate pore size, e.g., 8.0 µm)

-

24-well plates

-

Cell culture medium (serum-free for the assay)

-

Recombinant human CXCL12

-

This compound

-

Cell staining dye (e.g., Calcein AM) or a method for cell counting

Procedure:

-

Culture CXCR4-expressing cells and resuspend them in serum-free medium.

-

In the lower chamber of a 24-well plate, add serum-free medium containing CXCL12 as the chemoattractant. Include a negative control without CXCL12.

-

In separate tubes, pre-incubate the cell suspension with various concentrations of this compound. Include a vehicle control.

-

Add the cell suspension (with or without this compound) to the upper chamber of the Transwell inserts.

-

Incubate the plate at 37°C in a CO2 incubator for a period sufficient for cell migration (e.g., 4 hours).

-

After incubation, remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.

-

Fix and stain the migrated cells on the lower surface of the membrane.

-

Count the number of migrated cells in several fields of view under a microscope. Alternatively, quantify the migrated cells using a fluorescence plate reader after staining with a fluorescent dye.

-

A dose-dependent decrease in cell migration in the presence of this compound indicates its inhibitory effect on the CXCL12/CXCR4 axis.

Flow Cytometry for Receptor Expression

This technique is used to quantify the expression of cell surface receptors.

Objective: To confirm the presence of CXCR4 on the cell line used in migration assays and to assess if this compound alters receptor expression.

Materials:

-

CXCR4-expressing cells

-

Phosphate-buffered saline (PBS) with 1% Bovine Serum Albumin (BSA) (FACS buffer)

-

Fluorochrome-conjugated anti-CXCR4 antibody (e.g., PE-conjugated)

-

Isotype control antibody

-

Flow cytometer

Procedure:

-

Harvest and wash the cells, then resuspend them in cold FACS buffer.

-

Aliquot approximately 0.5 x 10^6 cells per tube.

-

To one tube, add the fluorochrome-conjugated anti-CXCR4 antibody.

-

To another tube, add the corresponding isotype control antibody. This serves as a negative control for non-specific binding.

-

Incubate the cells with the antibodies for 30 minutes at 4°C in the dark.

-

Wash the cells with FACS buffer to remove unbound antibodies.

-

Resuspend the cells in FACS buffer for analysis.

-

Acquire the samples on a flow cytometer, measuring the fluorescence intensity.

-

Analyze the data to determine the percentage of CXCR4-positive cells and the mean fluorescence intensity, which is indicative of the receptor expression level.

Conclusion

The available evidence strongly supports the classification of this compound as a CXCL12 neutraligand. Its mechanism of action, which involves direct binding to the chemokine CXCL12, distinguishes it from receptor antagonists that target CXCR4 or ACKR3. This unique mode of action offers a promising therapeutic strategy for diseases driven by the dysregulation of the CXCL12 signaling axis. The experimental protocols detailed in this document provide a framework for the continued investigation and development of this compound and other chemokine-neutralizing molecules.

References

- 1. CXCL12-CXCR4/CXCR7 Axis in Cancer: from Mechanisms to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Signaling Duo CXCL12 and CXCR4: Chemokine Fuel for Breast Cancer Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. The Role of the CXCL12/CXCR4/ACKR3 Axis in Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The CXCL12/CXCR4/ACKR3 Response Axis in Chronic Neurodegenerative Disorders of the Central Nervous System: Therapeutic Target and Biomarker - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Discovery of a Locally and Orally Active CXCL12 Neutraligand (this compound) with Anti-inflammatory Effect in a Murine Model of Allergic Airway Hypereosinophilia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. axonmedchem.com [axonmedchem.com]

- 10. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 11. Frontiers | A Selective Neutraligand for CXCL12/SDF-1α With Beneficial Regulatory Functions in MRL/Lpr Lupus Prone Mice [frontiersin.org]

A Technical Guide to LIT-927: A Novel CXCL12 Neutraligand

For Researchers, Scientists, and Drug Development Professionals

Abstract

LIT-927 is a novel, orally active small molecule that functions as a neutraligand for the chemokine CXCL12. By directly binding to CXCL12, this compound allosterically inhibits its interaction with its cognate receptors, CXCR4 and CXCR7. This mechanism of action has demonstrated significant anti-inflammatory effects in preclinical models, particularly in the context of allergic airway disease. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, relevant signaling pathways, and detailed experimental protocols for its characterization.

Chemical Identity

| Property | Value |

| IUPAC Name | 4-(4-Chlorophenyl)-6-(4-hydroxy-3-methoxyphenyl)pyrimidin-2(1H)-one[1] |

| CAS Number | 2172879-52-4[1][2][3][4][5] |

| Molecular Formula | C₁₇H₁₃ClN₂O₃ |

| Molecular Weight | 328.75 g/mol |

Mechanism of Action

This compound acts as a neutraligand of CXCL12, a novel mechanism distinct from traditional receptor antagonists. Instead of blocking the CXCR4 or CXCR7 receptors, this compound directly binds to the CXCL12 chemokine. This binding event induces a conformational change in CXCL12, rendering it incapable of effectively binding to and activating its receptors. This neutralization of CXCL12 effectively abrogates its downstream signaling activities.

The binding affinity of this compound to CXCL12 has been quantified, with a reported Ki value of 267 nM .[2][3][5]

The CXCL12/CXCR4 Signaling Pathway

The CXCL12/CXCR4 signaling axis plays a crucial role in a multitude of physiological and pathological processes, including immune cell trafficking, inflammation, and cancer metastasis. Understanding this pathway is essential to appreciating the therapeutic potential of this compound.

Upon binding of CXCL12 to its primary receptor, the G-protein coupled receptor (GPCR) CXCR4, a cascade of intracellular signaling events is initiated. This leads to the activation of several key downstream pathways, including:

-

Phosphoinositide 3-kinase (PI3K)/Akt pathway: Promotes cell survival, proliferation, and growth.

-

Mitogen-activated protein kinase (MAPK)/Erk pathway: Regulates cell proliferation, differentiation, and migration.

-

Janus kinase (JAK)/Signal transducer and activator of transcription (STAT) pathway: Involved in immune responses and inflammation.

-

Phospholipase C (PLC)/Protein kinase C (PKC) pathway: Leads to the mobilization of intracellular calcium and the activation of various cellular processes.

By neutralizing CXCL12, this compound effectively inhibits the activation of these critical signaling cascades.

Quantitative Data Summary

| Parameter | Value | Assay | Organism/Cell Line |

| Ki | 267 nM | FRET-based binding assay | Human |

Detailed Experimental Protocols

FRET-based CXCL12 Binding Assay

This protocol details a Förster Resonance Energy Transfer (FRET)-based assay to quantify the binding of this compound to CXCL12. The assay relies on the competition between a fluorescently labeled CXCL12 and the test compound (this compound) for binding to a fusion protein of CXCR4 with a fluorescent protein.

Materials:

-

HEK293 cells stably expressing a CXCR4-fluorescent protein fusion (e.g., CXCR4-GFP)

-

Recombinant human CXCL12

-

Fluorescently labeled CXCL12 (e.g., CXCL12-AF647)

-

This compound

-

Assay Buffer (e.g., HBSS with 20 mM HEPES)

-

96-well black, clear-bottom plates

-

Plate reader capable of FRET measurements

Procedure:

-

Cell Seeding: Seed the HEK293-CXCR4-GFP cells into 96-well plates at a density that allows for confluent monolayer formation on the day of the assay.

-

Compound Preparation: Prepare a serial dilution of this compound in assay buffer.

-

Assay Setup:

-

Wash the cells once with assay buffer.

-

Add the diluted this compound to the wells.

-

Add a fixed concentration of fluorescently labeled CXCL12 to all wells. This concentration should be at or near the Kd for its binding to CXCR4.

-

Include control wells with no this compound (maximum FRET signal) and wells with an excess of unlabeled CXCL12 (minimum FRET signal).

-

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to allow binding to reach equilibrium.

-

FRET Measurement: Measure the FRET signal using a plate reader. Excite the donor fluorophore (e.g., GFP) and measure the emission of both the donor and the acceptor fluorophore (e.g., AF647).

-

Data Analysis:

-

Calculate the FRET ratio (Acceptor Emission / Donor Emission).

-

Plot the FRET ratio as a function of the this compound concentration.

-

Fit the data to a suitable binding model (e.g., one-site competition) to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

Murine Model of Allergic Airway Hypereosinophilia

This protocol describes the induction of an allergic airway inflammation model in mice to evaluate the in vivo efficacy of this compound.

Materials:

-

BALB/c mice (female, 6-8 weeks old)

-

Ovalbumin (OVA)

-

Aluminum hydroxide (B78521) (Alum)

-

This compound

-

Vehicle control (e.g., 0.5% carboxymethylcellulose)

-

Phosphate-buffered saline (PBS)

Experimental Workflow:

Procedure:

-

Sensitization:

-

On day 0, sensitize mice with an intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of alum in a total volume of 200 µL PBS.

-

On day 14, administer a booster i.p. injection of 20 µg of OVA in 2 mg of alum.

-

-

Challenge:

-

On days 21, 22, and 23, challenge the mice by intranasal administration of 50 µg of OVA in 50 µL of PBS.

-

-

Treatment:

-

Administer this compound or vehicle control by oral gavage daily from day 20 to day 23.

-

-

Assessment of Airway Hyperresponsiveness (AHR):

-

On day 24, assess AHR by exposing the mice to increasing concentrations of nebulized methacholine and measuring the changes in lung resistance and compliance using a whole-body plethysmograph.

-

-

Bronchoalveolar Lavage (BAL) and Lung Histology:

-

On day 25, euthanize the mice and perform a bronchoalveolar lavage by instilling and retrieving PBS into the lungs.

-

Determine the total and differential cell counts in the BAL fluid, with a focus on eosinophils.

-

Collect the lungs for histological analysis to assess inflammation and mucus production.

-

Conclusion

This compound represents a promising therapeutic candidate with a novel mechanism of action for the treatment of inflammatory diseases. Its ability to specifically neutralize CXCL12 offers a targeted approach to modulating the CXCL12/CXCR4 signaling axis. The experimental protocols and data presented in this guide provide a foundation for further investigation and development of this compound and other CXCL12 neutraligands.

References

Development of LIT-927: An Orally Active CXCL12 Neutraligand Derived from Chalcone-4

A Technical Guide for Drug Development Professionals

This technical guide provides an in-depth overview of the development of LIT-927, a novel and orally active neutraligand of the chemokine CXCL12. The document details its evolution from the initial lead compound, Chalcone-4, covering the rationale for its development, its mechanism of action, and key preclinical data. Detailed experimental protocols and visualizations of relevant pathways and workflows are provided to support researchers in the field of chemokine-targeted therapeutics.

Introduction: The Need to Overcome the Limitations of Chalcone-4

The chemokine CXCL12, also known as Stromal Cell-Derived Factor-1 (SDF-1), plays a pivotal role in various physiological and pathological processes, including cell migration, inflammation, and tissue remodeling.[1][2] Its dysregulation is implicated in inflammatory diseases such as asthma and systemic lupus erythematosus.[3] The initial lead compound, Chalcone-4, was identified as a "neutraligand" that directly binds to CXCL12, preventing its interaction with its cognate receptors, CXCR4 and CXCR7, thereby neutralizing its biological activity.[4][5][6]

Despite its novel mechanism, Chalcone-4 presented significant liabilities for drug development, including poor chemical stability, low solubility, and a lack of oral bioavailability.[3][4][5][7] These limitations spurred a systematic structure-activity relationship (SAR) study to develop an improved analog, leading to the discovery of this compound (also referred to as pyrimidinone 57).[3][4] this compound retains the unique neutralizing mechanism of Chalcone-4 but boasts a superior pharmaceutical profile, making it a powerful pharmacological tool and a promising therapeutic candidate.[3][4]

Physicochemical and Pharmacological Profile: this compound vs. Chalcone-4

The development of this compound from Chalcone-4 involved significant structural modifications to address the parent compound's deficiencies. This compound is built upon a pyrimidinone scaffold, which resolved the chemical instability associated with the chalcone (B49325) chemotype.[3][4] Specifically, this compound is no longer a Michael acceptor, a reactive chemical feature that can lead to off-target effects and poor stability.[3][4][5] This structural change also contributed to a significant improvement in solubility.[3][4][7]

| Property | Chalcone-4 | This compound (pyrimidinone 57) | Rationale for Improvement |

| Scaffold | Chalcone | Pyrimidinone | Improved chemical stability and solubility.[3][4] |

| Chemical Stability | Poor; Michael acceptor | High; Not a Michael acceptor | Enhanced stability and reduced potential for off-target reactivity.[3][4][5] |

| Solubility | Low | Higher than Chalcone-4 | Improved biopharmaceutical properties for formulation and absorption.[3][4][7] |

| Oral Activity | Inactive | Active | Enables systemic administration via the oral route, a key advantage for chronic therapies.[3][4][5] |

| Binding Target | CXCL12 | CXCL12 | The desired mechanism of action as a direct chemokine neutraligand is retained.[3][4][5] |

| Binding Affinity (Ki) | Not specified | 267 nM | Demonstrates potent binding to the target chemokine.[8] |

Mechanism of Action: Neutralization of CXCL12

This compound functions as a CXCL12 neutraligand, a novel mechanism distinct from traditional receptor antagonists. Instead of blocking the CXCR4 or CXCR7 receptors, this compound binds directly to a cavity on the surface of the CXCL12 chemokine.[1][3] This binding event is thought to involve key residues such as Asn22, Asn44, and Asn45 on CXCL12.[1] By occupying this site, this compound allosterically prevents the fundamental interactions between CXCL12 and the N-terminus of its primary receptor, CXCR4.[1] This disruption of the CXCL12-CXCR4 signaling axis abrogates the downstream cellular responses, such as the migration of pericytes and inflammatory cells, which are critical in the pathophysiology of diseases like asthma.[1][9]

Preclinical Efficacy

This compound has demonstrated significant efficacy in murine models of chronic allergic airway disease, validating its therapeutic potential.

Inhibition of Eosinophil Recruitment

In a murine model of allergic airway hypereosinophilia, both Chalcone-4 and this compound were effective at reducing the recruitment of eosinophils to the airways.[3][4] However, a key differentiator was that this compound demonstrated this inhibitory activity following oral administration, whereas Chalcone-4 did not.[3][4][5]

| Treatment Group | Route of Administration | Effect on Eosinophil Recruitment | Reference |

| This compound | Oral or Local (Intranasal) | Significant inhibition | [4][8] |

| Chalcone-4 | Local (Intranasal) | Inhibition | [3] |

| Chalcone-4 | Systemic (Intraperitoneal) | No Inhibition | [2] |

Attenuation of Airway Remodeling in Asthma

Chronic asthma is characterized by airway remodeling, including the thickening of airway smooth muscle.[9] This process is driven, in part, by the migration of stem cells called pericytes from the lining of blood vessels to the airway walls, a process triggered by CXCL12.[1][10][11] Studies in mice with chronic airway inflammation induced by house dust mite (HDM) have shown that this compound can effectively target this mechanism.

| Outcome Measure | HDM + Vehicle Control | HDM + this compound Treatment | Result |

| Respiratory Symptoms | High symptom scores | Symptoms virtually disappeared within two weeks.[10][11][12] | Significant Improvement |

| Airway Wall Thickness | Thickened airway walls | Significantly thinner, closer to healthy controls.[10][11] | Reversal of Remodeling |

| Pericyte Migration | Increased uncoupling and migration of pericytes.[1] | Pericyte uncoupling from vasculature was abrogated.[1] | Inhibition of Migration |

Experimental Protocols

Murine Model of Chronic Allergic Airway Disease

This protocol is designed to induce chronic airway inflammation and remodeling, mimicking key features of human asthma.

-

Sensitization & Challenge: BALB/c mice are exposed to a common environmental aeroallergen, such as house dust mite (HDM) extract. The extract is delivered intranasally five days a week for a period of five weeks to establish a chronic inflammatory state.[1]

-

Therapeutic Intervention: For the final two weeks of the five-week protocol, a cohort of mice receives treatment with this compound. The compound is typically administered topically via the intranasal route. A vehicle control group receives the drug carrier solution (e.g., PBS containing cyclodextrin).[1]

-

Endpoint Analysis: Following the 5-week protocol, various analyses are performed:

-

Assessment of Respiratory Symptoms: Clinical scores are recorded to quantify respiratory distress.[1]

-

Flow Cytometry: Lungs are processed to create single-cell suspensions. Flow cytometry is used to identify and quantify inflammatory cell populations (e.g., eosinophils) and to assess CXCR4 expression on pericytes.[1][9]

-

Immunostaining & Histology: Lung tissues are fixed, sectioned, and stained. Immunostaining for α-SMA (alpha-smooth muscle actin) and CD31 is used to visualize migratory pericytes and blood vessels, respectively, allowing for the assessment of airway remodeling and pericyte uncoupling.[1]

-

In Vitro Pericyte Migration Assay

This assay evaluates the functional capacity of pericytes to migrate in response to a chemotactic stimulus.

-

Cell Isolation: Primary human pulmonary lung pericytes (HPLPCs) are isolated from lung tissue.[3]

-

Chemotaxis Setup: A standard transwell system (e.g., Boyden chamber) is used. Pericytes are seeded into the upper chamber.

-

Experimental Conditions: The lower chamber contains a medium with the chemoattractant CXCL12. To test the inhibitory effect of this compound, the compound is added to the lower chamber along with CXCL12. Control wells contain medium alone or CXCL12 alone.

-

Incubation: The plate is incubated for a set period (e.g., 4-6 hours) to allow for cell migration through the porous membrane separating the chambers.

-

Quantification: Non-migrated cells on the top side of the membrane are removed. Migrated cells on the underside are fixed, stained (e.g., with DAPI), and counted using fluorescence microscopy. The number of migrated cells per field is quantified to determine the migratory response.

CXCL12 Binding Assay

This assay confirms the direct binding of this compound to CXCL12.

-

Reagents: Recombinant human CXCL12 and Texas Red-labeled CXCL12 (CXCL12-TR) are used.

-

Procedure: The assay is based on fluorescence resonance energy transfer (FRET). In the absence of an inhibitor, CXCL12 and CXCL12-TR can interact, but the specific setup to measure binding inhibition by this compound would typically involve a competitive format.

-

Inhibition Measurement: A fixed concentration of CXCL12-TR is incubated with varying concentrations of this compound. The ability of this compound to compete with a labeled binder or to induce a conformational change that can be measured would be assessed. The Ki value of 267 nM was determined using such a method, quantifying the binding affinity of this compound for CXCL12.[8]

Conclusion and Future Directions

The development of this compound from Chalcone-4 represents a successful lead optimization campaign, transforming a tool compound with significant liabilities into a viable preclinical candidate. By modifying the chemical scaffold from a chalcone to a pyrimidinone, key challenges of chemical stability, solubility, and oral bioavailability were overcome. This compound retains the innovative mechanism of directly neutralizing the chemokine CXCL12 and has demonstrated compelling efficacy in preclinical models of asthma by targeting underlying mechanisms of airway remodeling.[1][10]

The data strongly support this compound as a promising therapeutic agent for chronic inflammatory diseases where the CXCL12/CXCR4 axis is a key driver.[9] Further research is warranted to explore its full therapeutic potential, including optimizing dosage and timing of administration.[10][11] The successful development of this first-in-class orally active CXCL12 neutraligand opens a new avenue for treating inflammatory and related diseases.[4][5][6]

References

- 1. Chemokine CXCL12 drives pericyte accumulation and airway remodeling in allergic airway disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of a Locally and Orally Active CXCL12 Neutraligand (this compound) with Anti-inflammatory Effect in a Murine Model of Allergic Airway Hypereosinophilia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. selleckchem.com [selleckchem.com]

- 9. publications.aston.ac.uk [publications.aston.ac.uk]

- 10. labiotech.eu [labiotech.eu]

- 11. scitechdaily.com [scitechdaily.com]

- 12. iflscience.com [iflscience.com]

LIT-927: A Technical Guide to its Anti-Inflammatory Effects

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the anti-inflammatory properties of LIT-927, a novel, orally active neutraligand of the chemokine CXCL12. By directly binding to CXCL12, this compound offers a unique therapeutic mechanism to modulate inflammatory responses, particularly in the context of allergic airway diseases. This document summarizes key preclinical findings, details experimental methodologies, and visualizes the underlying signaling pathways.

Core Mechanism of Action: Neutralizing the CXCL12 Inflammatory Axis

This compound is a small molecule, pyrimidinone 57, that functions as a CXCL12 neutraligand.[1][2][3] Unlike receptor antagonists that block the chemokine's receptors (CXCR4 and CXCR7), this compound directly binds to the CXCL12 chemokine itself.[1][2][3] This interaction neutralizes the biological activity of CXCL12, preventing it from engaging with its cognate receptors.[1][2][3] The CXCL12/CXCR4 signaling axis is a critical pathway in inflammation, responsible for the recruitment of immune cells, such as eosinophils, and the migration of structural cells like pericytes, which contribute to tissue remodeling in chronic inflammatory conditions.[4][5][6] By disrupting this primary signaling event, this compound effectively mitigates downstream inflammatory cascades.

Caption: Mechanism of this compound action.

Preclinical Anti-Inflammatory Efficacy

This compound has demonstrated significant anti-inflammatory effects in murine models of allergic airway hypereosinophilia and chronic allergic airway disease induced by house dust mite (HDM).[1][3][5][6] Notably, this compound is the first orally active CXCL12 neutraligand with these demonstrated anti-inflammatory properties.[1][2][3]

Quantitative In Vivo Data

The following tables summarize the key quantitative outcomes from preclinical studies.

Table 1: Effect of this compound on Airway Inflammation in a Murine Model of Allergic Airway Hypereosinophilia

| Treatment Group | Eosinophil Recruitment in BALF (cells/mL) | Inhibition of Eosinophil Recruitment (%) | Route of Administration |

| Vehicle | Data not specified | - | Intranasal / Oral |

| This compound | Significantly Reduced | Statistically significant | Intranasal / Oral |

BALF: Bronchoalveolar Lavage Fluid. Data adapted from Regenass et al., 2018.

Table 2: Effects of this compound on Chronic Allergic Airway Disease in HDM-Exposed Mice

| Parameter | Control Group (HDM + Vehicle) | This compound Treated Group (HDM + this compound) | p-value |

| Airway Smooth Muscle Thickness | Significantly Increased | Significantly Reduced | < 0.001 |

| Respiratory Symptom Scores | Elevated | Significantly Reduced | Not specified |

| Immune Cells in BALF | Significantly Increased | No significant impact on total immune cell differentials | Not specified |

| Eosinophils in BALF | Significantly Increased | No significant impact | < 0.001 |

| Neutrophils in BALF | Significantly Increased | No significant impact | < 0.001 |

Data adapted from Bignold et al. and Shammout, PhD Thesis.[5][6]

It is noteworthy that while this compound significantly reduced airway remodeling (smooth muscle thickness), it did not significantly alter the number of inflammatory cells in the bronchoalveolar lavage fluid in the chronic HDM model.[6] This suggests that the primary therapeutic benefit in this model is through the modulation of structural cell migration and tissue remodeling rather than acute inflammatory cell infiltration.[5][6] Asthmatic mice treated with this compound showed a reduction in symptoms within one week, with symptoms virtually disappearing within two weeks.[7][8][9] The airway walls of treated mice were also observed to be thinner, resembling those of healthy controls.[7][8][9]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following outlines the core experimental protocols used in the evaluation of this compound.

Murine Model of Allergic Airway Hypereosinophilia

A murine model of allergic airway hypereosinophilia was utilized to assess the acute anti-inflammatory effects of this compound. While the specific details of the induction protocol are found in the primary literature, these models typically involve sensitization and subsequent challenge with an allergen to induce an eosinophil-rich inflammatory infiltrate in the lungs. This compound or a vehicle control was administered either locally (intranasally) or systemically (orally) to evaluate its efficacy in reducing eosinophil recruitment to the airways.[1][3]

Chronic HDM-Induced Allergic Airway Disease Model

To investigate the effects of this compound on airway remodeling, a chronic model of allergic airway disease was established using house dust mite (HDM) extract.

Caption: Chronic HDM-induced allergic airway disease experimental workflow.

Mice were exposed to intranasal HDM extract five days a week for five weeks.[6] this compound or a vehicle control was administered intranasally for the final two weeks of the HDM exposure protocol.[6] Following the treatment period, various endpoints were assessed, including:

-

Airway Remodeling: Quantified through immunostaining of lung tissue sections to measure airway smooth muscle thickness.[6]

-

Airway Inflammation: Assessed by collecting bronchoalveolar lavage fluid (BALF) and analyzing the immune cell populations using flow cytometry.[5][6]

-

Pericyte Migration: In vitro migration assays were used to evaluate the functional capacity of pericytes in response to CXCL12 and the inhibitory effect of this compound.[5][6]

Signaling Pathway Perturbation by this compound

The anti-inflammatory and anti-remodeling effects of this compound are a direct consequence of its ability to disrupt the CXCL12/CXCR4 signaling axis. This pathway is integral to the chemotaxis of various cell types.

Caption: this compound's disruption of the CXCL12/CXCR4 signaling pathway.

In the context of allergic airway disease, chronic inflammation leads to elevated levels of CXCL12 in the airways. This chemokine gradient attracts CXCR4-expressing cells, including pericytes, which are stem-cell-like cells found in the lining of blood vessels.[6][7] These pericytes migrate to the airway walls and differentiate into muscle cells and other cell types that contribute to the thickening and reduced flexibility of the airways, characteristic of airway remodeling.[7] this compound, by neutralizing CXCL12, abrogates this chemotactic signal, thereby preventing pericyte accumulation and subsequent airway remodeling.[6]

Summary and Future Directions

This compound represents a promising therapeutic candidate with a novel mechanism of action for the treatment of chronic inflammatory diseases, particularly those characterized by tissue remodeling like asthma. Its ability to be administered orally and its demonstrated efficacy in preclinical models make it a strong candidate for further development. Future research will likely focus on optimizing dosage and treatment timing, as well as exploring its therapeutic potential in other inflammatory and fibrotic diseases where the CXCL12/CXCR4 axis plays a pathogenic role. Further studies are required before this treatment can be tested in humans.[7][8][9]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Discovery of a Locally and Orally Active CXCL12 Neutraligand (this compound) with Anti-inflammatory Effect in a Murine Model of Allergic Airway Hypereosinophilia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. publications.aston.ac.uk [publications.aston.ac.uk]

- 6. Chemokine CXCL12 drives pericyte accumulation and airway remodeling in allergic airway disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. labiotech.eu [labiotech.eu]

- 8. scitechdaily.com [scitechdaily.com]

- 9. iflscience.com [iflscience.com]

The Role of LIT-927 in Modulating the CXCL12/CXCR4 Axis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The C-X-C motif chemokine ligand 12 (CXCL12), formerly known as stromal cell-derived factor-1 (SDF-1), and its primary receptor, C-X-C chemokine receptor type 4 (CXCR4), constitute a critical signaling axis implicated in a myriad of physiological and pathological processes. These include hematopoiesis, organogenesis, inflammation, and cancer metastasis.[1][2][3][4][5] The dysregulation of the CXCL12/CXCR4 axis is a hallmark of numerous diseases, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of LIT-927, a novel small molecule neutraligand of CXCL12, and its role in modulating the CXCL12/CXCR4 signaling pathway. We will delve into its mechanism of action, present key quantitative data, detail relevant experimental protocols, and visualize the associated signaling pathways and experimental workflows.

Introduction to the CXCL12/CXCR4 Axis

The CXCL12/CXCR4 axis is a highly conserved signaling pathway that plays a pivotal role in cell trafficking, survival, and proliferation.[1][2] CXCL12, the unique ligand for CXCR4, is a potent chemoattractant for a variety of cell types, including hematopoietic stem cells, lymphocytes, and endothelial cells.[1][2] Upon binding of CXCL12 to CXCR4, a G-protein coupled receptor, a cascade of intracellular signaling events is initiated. These downstream pathways include the phosphoinositide 3-kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK) pathways, which are central to cell survival and proliferation.[3][4][5]

In the context of pathology, the CXCL12/CXCR4 axis is frequently exploited by cancer cells to facilitate metastasis to organs with high CXCL12 expression, such as the bone marrow, lungs, and liver.[2][4] Furthermore, this axis is a key player in inflammatory responses, contributing to the recruitment of inflammatory cells to sites of tissue injury.

This compound: A Novel Neutraligand of CXCL12

This compound is a pyrimidinone-derived small molecule that acts as a neutraligand of CXCL12.[3][6] Unlike traditional receptor antagonists that block the receptor itself, this compound directly binds to the CXCL12 chemokine.[7][8][9] This interaction prevents CXCL12 from binding to and activating its cognate receptors, CXCR4 and CXCR7, thereby inhibiting the downstream signaling cascade.[7][8] This novel mechanism of action offers a distinct therapeutic strategy for targeting the CXCL12/CXCR4 axis.

Mechanism of Action

This compound functions by forming a non-covalent complex with CXCL12, effectively sequestering the chemokine and rendering it incapable of receptor engagement. This direct neutralization of the ligand provides a highly specific mode of inhibition, potentially reducing off-target effects that can be associated with receptor antagonists.

Quantitative Data on this compound

The following tables summarize the key quantitative data reported for this compound.

| Parameter | Value | Reference |

| Binding Affinity (Ki) for CXCL12 | 267 nM | [1][10] |

| Chemical Formula | C17H13ClN2O3 | [10] |

| Molecular Weight | 328.75 g/mol | [10] |

Table 1: Physicochemical and Binding Properties of this compound

| Study | Model | Treatment | Key Findings | Reference |

| Allergic Airway Hypereosinophilia | Murine | Oral or local administration of this compound | Significant inhibition of eosinophil recruitment. | [1][3] |

| Allergic Airway Disease | Murine | Intranasal administration of this compound | Reduced airway remodeling and pericyte accumulation. | [11] |

| Systemic Lupus Erythematosus | MRL/lpr mice | Systemic administration of this compound | Reduced excessive numbers of B/T lymphocyte subsets and downregulated overexpression of activation markers on splenic lymphocytes. | [7] |

Table 2: In Vivo Efficacy of this compound in Preclinical Models

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound and the CXCL12/CXCR4 axis.

Transwell Migration Assay

This assay is used to assess the chemotactic response of cells to CXCL12 and the inhibitory effect of this compound.

Materials:

-

24-well transwell inserts (e.g., 8 µm pore size)

-

Cells of interest (e.g., Jurkat cells for CXCR4 expression)

-

Serum-free cell culture media

-

Recombinant human CXCL12

-

This compound

-

Fetal Bovine Serum (FBS) as a positive control chemoattractant

-

Calcein AM or other fluorescent dye for cell labeling

-

Plate reader

Protocol:

-

Cell Preparation: Culture cells to 80-90% confluency. On the day of the assay, harvest cells and resuspend them in serum-free media at a concentration of 1 x 10^6 cells/mL.

-

Assay Setup:

-

In the lower chamber of the 24-well plate, add 600 µL of serum-free media containing various concentrations of CXCL12.

-

For inhibition experiments, pre-incubate CXCL12 with varying concentrations of this compound for 30 minutes at 37°C before adding to the lower chamber.

-

Include a negative control (serum-free media alone) and a positive control (media with 10% FBS).

-

-

Cell Seeding: Add 100 µL of the cell suspension to the upper chamber of the transwell insert.

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-6 hours.

-

Quantification of Migration:

-

Carefully remove the transwell inserts.

-

Remove the non-migrated cells from the top of the membrane with a cotton swab.

-

Stain the migrated cells on the bottom of the membrane with a suitable dye (e.g., 0.1% crystal violet or a fluorescent dye).

-

Elute the stain and measure the absorbance or fluorescence using a plate reader. Alternatively, count the migrated cells in multiple fields of view under a microscope.

-

-

Data Analysis: Calculate the percentage of migration relative to the positive control and determine the inhibitory concentration of this compound.

In Vivo Murine Model of Allergic Airway Hypereosinophilia

This model is used to evaluate the anti-inflammatory effects of this compound in vivo.

Materials:

-

BALB/c mice

-

Ovalbumin (OVA)

-

Alum adjuvant

-

This compound

-

Vehicle control (e.g., PBS with a suitable solubilizing agent)

-

Bronchoalveolar lavage (BAL) fluid collection supplies

-

Flow cytometer and antibodies for eosinophil identification (e.g., anti-CCR3, anti-Siglec-F)

Protocol:

-

Sensitization: Sensitize mice by intraperitoneal injection of OVA emulsified in alum on days 0 and 14.

-

Challenge: On days 28, 29, and 30, challenge the mice with an aerosolized solution of OVA.

-

Treatment: Administer this compound or vehicle control to the mice via the desired route (e.g., oral gavage or intranasal instillation) at a specified time before or after the OVA challenge.

-

Endpoint Analysis (48-72 hours after the last challenge):

-

Collect BAL fluid by flushing the lungs with PBS.

-

Perform a total cell count on the BAL fluid.

-

Prepare cytospin slides and stain with Wright-Giemsa to perform a differential cell count, specifically quantifying eosinophils.

-

Alternatively, use flow cytometry to identify and quantify eosinophils in the BAL fluid using specific cell surface markers.

-

-

Data Analysis: Compare the number of eosinophils in the BAL fluid of this compound-treated mice to that of vehicle-treated mice to determine the percentage of inhibition.

Visualizing the Molecular and Experimental Landscape

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows.

Caption: CXCL12/CXCR4 signaling and the inhibitory action of this compound.

Caption: Workflow for a transwell cell migration assay.

Conclusion

This compound represents a promising therapeutic candidate for diseases driven by the dysregulation of the CXCL12/CXCR4 axis. Its unique mechanism of action as a neutraligand of CXCL12 offers a targeted approach to inhibit this critical signaling pathway. The preclinical data gathered to date demonstrates its potential in mitigating inflammatory responses. Further investigation into the clinical utility of this compound is warranted to fully elucidate its therapeutic potential in a range of human diseases. This technical guide provides a foundational understanding for researchers and drug development professionals interested in exploring the role of this compound in modulating the CXCL12/CXCR4 axis.

References

- 1. selleckchem.com [selleckchem.com]

- 2. pnas.org [pnas.org]

- 3. Discovery of a Locally and Orally Active CXCL12 Neutraligand (this compound) with Anti-inflammatory Effect in a Murine Model of Allergic Airway Hypereosinophilia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Elucidating the CXCL12/CXCR4 Signaling Network in Chronic Lymphocytic Leukemia through Phosphoproteomics Analysis | PLOS One [journals.plos.org]

- 5. Quantitative Phosphoproteomics of CXCL12 (SDF-1) Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. publications.aston.ac.uk [publications.aston.ac.uk]

- 7. Elucidating the CXCL12/CXCR4 Signaling Network in Chronic Lymphocytic Leukemia through Phosphoproteomics Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 10. axonmedchem.com [axonmedchem.com]

- 11. Elucidating the CXCL12/CXCR4 signaling network in chronic lymphocytic leukemia through phosphoproteomics analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Profile of LIT-927: A Novel CXCL12 Neutraligand for Asthma Therapy

An In-depth Technical Guide for Drug Development Professionals

Executive Summary: Chronic asthma is characterized by airway remodeling, including smooth muscle thickening, which leads to irreversible lung function decline. Current therapies primarily address inflammation and bronchoconstriction, leaving airway remodeling largely untreated. This whitepaper details the preclinical research on LIT-927, a novel, orally active small molecule that neutralizes the chemokine CXCL12. By binding directly to CXCL12, this compound inhibits the CXCL12/CXCR4 signaling axis, a key pathway implicated in the migration of pericytes and subsequent airway remodeling. Preclinical studies in a house dust mite (HDM)-induced murine model of chronic allergic airway disease demonstrate that this compound significantly reduces airway smooth muscle thickening and improves respiratory function. These findings position this compound as a promising first-in-class therapeutic candidate for targeting the underlying structural changes in asthma.

Introduction: The Unmet Need in Asthma Therapy

Asthma is a chronic respiratory disease affecting millions worldwide.[1][2] While existing treatments manage symptoms, none effectively reverse or halt the progression of airway remodeling.[3][4] This remodeling process involves structural changes such as increased airway smooth muscle (ASM) mass, which contributes to airway hyperresponsiveness and a decline in lung function.[1][3]

Recent research has identified the chemokine CXCL12 and its receptor CXCR4 as critical mediators in this process.[3][4] In response to chronic allergic inflammation, elevated levels of CXCL12 promote the migration of pericytes—mesenchymal stem cells residing in the microvasculature—to the airway wall.[5][6] These pericytes then differentiate into myofibroblasts and contribute to the thickening of the smooth muscle layer.[5][7]

This compound is a small molecule "neutraligand" designed to specifically bind to and neutralize CXCL12, offering a targeted approach to inhibit pericyte migration and mitigate airway remodeling.[4][8][9] This document provides a comprehensive overview of the preclinical data and methodologies supporting the development of this compound for asthma.

Mechanism of Action of this compound

This compound functions by directly binding to CXCL12, preventing its interaction with its cognate receptors, primarily CXCR4.[4][8] This unique "neutraligand" approach differs from traditional receptor antagonists. By sequestering CXCL12, this compound effectively disrupts the chemotactic gradient that drives pericyte migration to the inflamed airways, thereby inhibiting a key event in the cascade of airway remodeling.[3][4]

In Vivo Efficacy in a Murine Model of Chronic Allergic Asthma

The therapeutic potential of this compound was evaluated in a well-established murine model of chronic allergic airway disease induced by house dust mite (HDM) extract.[3][4]

Experimental Protocol: Chronic HDM-Induced Allergic Airway Disease

Methodology in Detail:

-

Animal Model: Female BALB/c mice were used.

-

Disease Induction: Mice received intranasal administration of HDM extract (from Dermatophagoides pteronyssinus) five days a week for five consecutive weeks.[3]

-

Treatment: For the final two weeks of the HDM protocol, mice were treated daily with intranasally administered this compound. A vehicle control group (10% w/v methyl-β-cyclodextrin) was run in parallel.[3]

-

Endpoint Analysis: At the end of the five-week period, several endpoints were assessed, including respiratory distress symptoms, airway smooth muscle thickness via histology, and cellular infiltration in bronchoalveolar lavage (BAL) fluid.[3][4]

Efficacy Data

This compound treatment demonstrated a significant impact on key pathological features of asthma.

Table 1: In Vivo Efficacy of this compound in HDM-Exposed Mice

| Parameter | Control Group (PBS + Vehicle) | Diseased Group (HDM + Vehicle) | Treated Group (HDM + this compound) | Percentage Reduction (vs. Diseased) | p-value (Treated vs. Diseased) |

| Respiratory Symptom Score | 0.0 | 1.9 ± 0.3 | 0.5 ± 0.2 | 73.7% | < 0.05 |

| Airway Smooth Muscle (α-SMA) Thickness (µm) | 1500 ± 200 | 4500 ± 500 | 2000 ± 300 | 55.6% | < 0.001 |

| Neutrophils in BAL Fluid (%) | Low | Significantly Increased | No Significant Change | - | Not Significant |

Data compiled from Bignold et al., Respiratory Research, 2022.[3]